2,2'-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole)
Description
Properties
CAS No. |
643768-28-9 |
|---|---|
Molecular Formula |
C34H20N2S3 |
Molecular Weight |
552.7 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)-5,6-diphenyl-2-benzothiophen-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C34H20N2S3/c1-3-11-21(12-4-1)23-19-25-26(20-24(23)22-13-5-2-6-14-22)32(34-36-28-16-8-10-18-30(28)38-34)39-31(25)33-35-27-15-7-9-17-29(27)37-33/h1-20H |
InChI Key |
FIRSNRAUMTWPGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(SC(=C3C=C2C4=CC=CC=C4)C5=NC6=CC=CC=C6S5)C7=NC8=CC=CC=C8S7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable benzothiene derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2,2'-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) can inhibit topoisomerase II activity, a crucial enzyme in DNA replication and repair. The cytotoxic effects were evaluated using various cancer cell lines, showing promising results against breast and lung cancer cells .
Antimicrobial Activity
Benzothiazole derivatives have also shown antimicrobial properties. A study synthesized several benzothiazole compounds and tested their activity against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial effects, making them potential candidates for developing new antibiotics .
Organic Light Emitting Diodes (OLEDs)
The compound's photophysical properties make it suitable for use in OLEDs. Its ability to emit light when subjected to an electric current suggests potential applications in display technologies. Research has focused on optimizing the synthesis of such compounds to enhance their luminescent efficiency and stability in OLED devices .
Sensors
Due to its electronic properties, 2,2'-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) can be utilized in sensor technology. Studies have shown that modifications of the benzothiazole moiety can lead to enhanced sensitivity in detecting environmental pollutants or biological markers .
Fluorescent Probes
The compound can serve as a fluorescent probe due to its strong luminescence properties. It has been employed in biological imaging techniques where high sensitivity is required. The ability to selectively bind to certain biomolecules allows for detailed imaging of cellular processes .
Nonlinear Optical Materials
Research has indicated that compounds with similar structures exhibit nonlinear optical properties suitable for applications in photonic devices. The potential for frequency doubling and other nonlinear processes makes this compound a candidate for advanced optical materials .
Case Studies
Mechanism of Action
The mechanism of action of 2,2’-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s fluorescent properties are attributed to its ability to undergo excited state proton transfer (ESPT) processes, which are influenced by its molecular structure .
Comparison with Similar Compounds
Comparison Insights :
- Conjugation and Rigidity : The benzothiene core in the target compound provides broader conjugation compared to benzothiadiazole () or phenylene () analogs, which may enhance charge mobility and redshift absorption/emission spectra.
Thermal Stability and Decomposition Profiles
While direct thermogravimetric data for the target compound are unavailable, comparisons can be drawn from structurally related systems:
- Benzothiadiazole Derivatives : 4,7-Diphenylethynyl-2,1,3-benzothiadiazole exhibits thermal stability in liquid crystalline phases up to 58°C, suggesting moderate stability for conjugated systems .
- Cu(II) Coordination Complexes : Dinuclear Cu(II) complexes with Schiff bases () decompose above 200°C, releasing solvent molecules followed by organic fragments. This highlights the role of metal coordination in enhancing thermal resilience.
Inference for Target Compound: The rigid, fused aromatic system likely improves thermal stability compared to non-fused analogs, though substituents (e.g., phenyl groups) may lower melting points due to steric hindrance.
Luminescent Properties and Emission Spectra
Benzothiazole derivatives are renowned for luminescence. Key findings from analogs include:
- Benzothiadiazole Systems : 4,7-Diphenylethynyl-2,1,3-benzothiadiazole shows strong fluorescence with emission maxima tunable via substituents, making it suitable for OLED emitters .
- Benzotriazole Derivatives : Bulky substituents in benzotriazoles () redshift absorption due to extended conjugation, a trend likely applicable to the target compound.
Expected Performance : The benzothiene core in the target compound may further redshift emission wavelengths compared to benzothiadiazoles, positioning it as a deep-blue or green emitter. Quantitative data are needed to confirm this hypothesis.
Biological Activity
The compound 2,2'-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of 2,2'-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) can be described by the following molecular formula:
- Molecular Formula : C28H20N2S4
- Molecular Weight : 520.76 g/mol
Biological Activity Overview
Research indicates that compounds in the benzothiazole class exhibit a variety of biological activities including:
- Antimicrobial Properties : Effective against various bacterial strains.
- Anticancer Activity : Induces apoptosis in cancer cell lines.
- Neuroprotective Effects : Potentially useful in treating neurodegenerative diseases.
The biological activities of 2,2'-(5,6-Diphenyl-2-benzothiene-1,3-diyl)bis(1,3-benzothiazole) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : It can induce oxidative stress in cancer cells leading to cell death.
- Modulation of Signaling Pathways : Alters signaling pathways associated with apoptosis and inflammation.
Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited significant cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7). The compound was shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Properties
Another research article highlighted the antimicrobial efficacy of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
Data Tables
Q & A
Advanced Question
- Target Identification : Docking studies predict binding affinities to oncogenic targets (e.g., EGFR, topoisomerase II). For example, 6-methyl-substituted benzothiazoles show high affinity for bacterial DNA gyrase .
- Pharmacophore Modeling : Analysis of π-π stacking and hydrogen-bonding interactions between benzothiazole cores and active site residues guides scaffold optimization .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity risks early in development .
How can researchers resolve discrepancies in reported biological activity data for benzothiazole derivatives?
Advanced Question
- Reproducibility Checks : Validate assay conditions (e.g., pH, incubation time) and strain-specific variations (e.g., Gram-positive vs. Gram-negative bacteria) .
- Structural Reanalysis : Confirm compound purity via HPLC and crystallography to rule out degradation products .
- Meta-Analysis : Compare SAR trends across studies; e.g., C-2 aryl substitution is critical for antitumor activity, while C-6 modifications enhance antifungal potency .
What role do substituents at the C-2 and C-6 positions play in modulating anticancer activity?
Advanced Question
- C-2 Aryl Groups : Enhance intercalation with DNA or inhibit kinase activity. For example, 2-phenyl derivatives disrupt tubulin polymerization in breast cancer models .
- C-6 Halogenation : Fluorine or chlorine atoms improve metabolic stability and lipophilicity, increasing blood-brain barrier penetration in glioblastoma studies .
- Dual Substitution : Combining C-2 aryl and C-6 electron-withdrawing groups amplifies pro-apoptotic effects, as seen in leukemia cell lines .
What green chemistry approaches are viable for synthesizing benzothiazole derivatives?
Advanced Question
- Solvent-Free Reactions : Mechanochemical grinding of precursors (e.g., 2-aminothiophenol and aldehydes) reduces waste .
- Catalyst Recycling : Reusable iodine catalysts in DMF enable efficient cyclization without heavy metal contamination .
- CO2 Utilization : Supercritical CO2 acts as a promoter in formylation reactions, replacing toxic reagents like POCl3 .
What safety protocols are essential when handling benzothiazole derivatives in the lab?
Basic Question
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas) .
- Spill Management : Neutralize acids with sodium bicarbonate and adsorb solids using vermiculite .
How does metal coordination enhance the biological activity of benzothiazole ligands?
Advanced Question
Copper(II) or zinc(II) complexes of benzothiazole-Schiff bases exhibit:
- Enhanced Antimicrobial Activity : Metal ions facilitate membrane disruption via redox cycling .
- DNA Interaction : Planar complexes intercalate more effectively than free ligands, as shown in plasmid cleavage assays .
What strategies enable dual-targeting drug design using benzothiazole scaffolds?
Advanced Question
- Hybrid Molecules : Conjugate benzothiazoles with Aβ-plaque targeting units (e.g., thioflavin-T) for Alzheimer’s therapeutics .
- Fragment-Based Design : Link benzothiazole cores to pteridine or miltefosine fragments for anti-trypanosomal activity .
- Prodrug Approaches : Incorporate hydrolyzable esters to achieve tissue-specific release and dual-action mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
